Tert-butyl (2R)-2-aminopent-4-enoate
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Overview
Description
®-2-Amino-4-pentenoic acid T-butyl ester is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pentenoic acid moiety, and a T-butyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of Action
As a derivative of amino acids, it may interact with various enzymes and receptors in the body, depending on its specific structure and functional groups .
Mode of Action
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo various reactions, including deprotection and conversion to other functional groups .
Biochemical Pathways
The compound’s tert-butyl ester group can undergo reactions with various nucleophiles and electrophiles, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s tert-butyl ester group is known to be stable under a variety of conditions, which could influence its bioavailability .
Result of Action
The compound’s tert-butyl ester group can undergo reactions with a variety of nucleophiles and electrophiles, potentially leading to a wide range of molecular and cellular effects .
Action Environment
The action of ®-2-Amino-4-pentenoic acid T-butyl ester can be influenced by various environmental factors. For instance, the compound’s tert-butyl ester group is known to be stable under a variety of conditions, but can also undergo reactions under certain conditions, such as in the presence of strong acids or bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-4-pentenoic acid T-butyl ester typically involves the esterification of the corresponding amino acid with T-butanol. One common method includes the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired ester in good quantities .
Industrial Production Methods
In industrial settings, the production of T-butyl esters of amino acids often employs mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields achieved. safety concerns related to the handling of flammable isobutene have led to the development of safer procedures involving heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-pentenoic acid T-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or lithium aluminum hydride.
Major Products Formed
Oxidation: Oxo derivatives of the amino acid.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-4-pentenoic acid T-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-4-pentenoic acid methyl ester
- ®-2-Amino-4-pentenoic acid ethyl ester
- ®-2-Amino-4-pentenoic acid isopropyl ester
Uniqueness
®-2-Amino-4-pentenoic acid T-butyl ester is unique due to its T-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
tert-butyl (2R)-2-aminopent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXLHHMGNXXAG-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455347 |
Source
|
Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199588-89-1 |
Source
|
Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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